Fenbendazoleamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

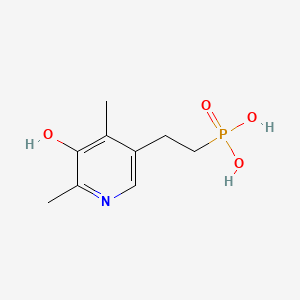

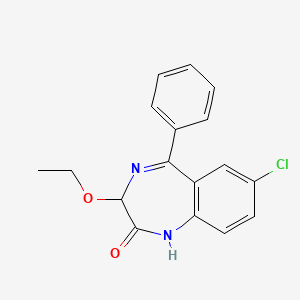

Fenbendazoleamine, also known as Fenbendazole, is a benzimidazole compound . It is a broad-spectrum anthelmintic drug used against a number of gastrointestinal parasites . It is commonly used in veterinary medicine for animals such as sheep, cattle, horses, fish, dogs, cats, rabbits, and seals .

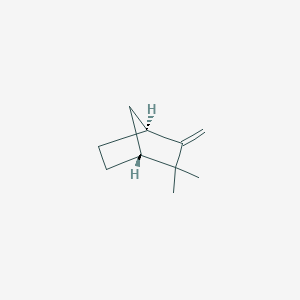

Molecular Structure Analysis

Fenbendazoleamine’s molecular structure has been analyzed using various techniques such as differential scanning calorimetry, thermogravimetric analysis/derivative thermogravimetry, Fourier transform infrared spectroscopy, and X-ray diffraction spectroscopy . These studies have indicated the conversion of the drug to its amorphous state .Chemical Reactions Analysis

While specific chemical reactions involving Fenbendazoleamine are not detailed in the available resources, it’s worth noting that Fenbendazole is part of the benzimidazole family of compounds, which have been studied for their reaction mechanisms .Mechanism of Action

Future Directions

While specific future directions for Fenbendazoleamine are not detailed in the available resources, there is a general interest in the potential of benzimidazole compounds in various biological and clinical studies .

Relevant Papers There are several papers that discuss the properties and potential applications of Fenbendazole . These papers cover topics such as the drug’s anti-cancer properties, its effect on glucose uptake in cancer cells, and its potential as a therapeutic agent .

properties

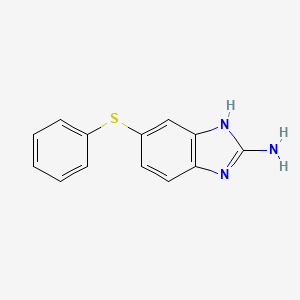

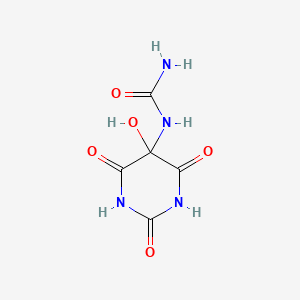

IUPAC Name |

6-phenylsulfanyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDMYVLGXHUDMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

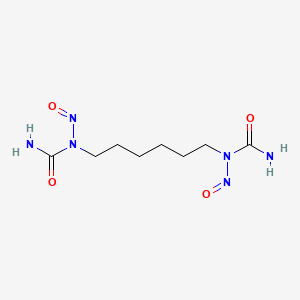

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201129 |

Source

|

| Record name | Fenbendazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazoleamine | |

CAS RN |

53065-28-4 |

Source

|

| Record name | Fenbendazoleamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053065284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbendazoleamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B1220176.png)